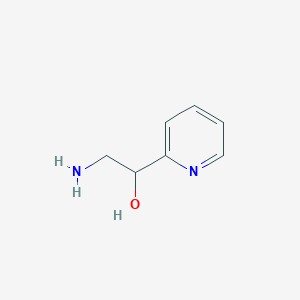

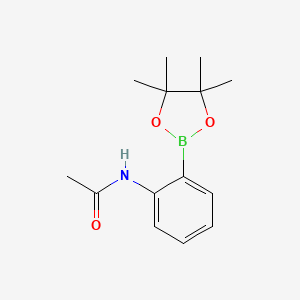

4-アリルアミノカルボニルフェニルボロン酸

説明

4-Allylaminocarbonylphenylboronic acid is a compound that belongs to the arylboronic acid family. Arylboronic acids are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make them valuable intermediates in organic synthesis. Although the provided papers do not directly discuss 4-Allylaminocarbonylphenylboronic acid, they do provide insights into the synthesis and applications of similar arylboronic acids, which can be extrapolated to understand the potential of 4-Allylaminocarbonylphenylboronic acid in various chemical contexts.

Synthesis Analysis

The synthesis of arylboronic acids typically involves multiple steps, including reduction, acylation, and hydrolysis reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved using 4-bromophenylacetic acid as the lead compound, followed by a three-step reaction process . The structure of the synthesized compound was confirmed by 1H NMR. This suggests that a similar approach could be used for synthesizing 4-Allylaminocarbonylphenylboronic acid, with appropriate modifications to the starting materials and reaction conditions to introduce the allylaminocarbonyl functional group.

Molecular Structure Analysis

Arylboronic acids often participate in the formation of supramolecular assemblies due to their ability to form hydrogen bonds. For example, phenylboronic and 4-methoxyphenylboronic acids have been reported to form assemblies with 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethene through O–H⋯N hydrogen bonds between hetero N-atoms and the –B(OH)2 group . This indicates that 4-Allylaminocarbonylphenylboronic acid could also engage in similar hydrogen bonding interactions, potentially leading to the formation of novel supramolecular structures.

Chemical Reactions Analysis

Arylboronic acids are versatile reagents in chemical reactions. For example, 4-iodophenylboronic acid has been shown to significantly enhance the chemiluminescent horseradish peroxidase-catalyzed oxidation of luminol, suggesting its role as a catalyst or enhancer in biochemical assays . This property could be shared by 4-Allylaminocarbonylphenylboronic acid, making it a candidate for use in chemiluminescence-based detection methods or other enzymatic reactions where boronic acids can play a role.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Allylaminocarbonylphenylboronic acid are not detailed in the provided papers, the general characteristics of arylboronic acids can be inferred. These compounds are typically stable under ambient conditions and exhibit compatibility with a variety of functional groups. Their solubility in water and resistance to oxidation make them suitable for use in aqueous environments and under conditions where other reactive intermediates might degrade .

科学的研究の応用

材料科学

材料科学において、この化合物は、シス-ジオール含有分子の選択的濃縮のためのポリマー表面の修飾に使用できます。これは、特に、高選択的なフェニルボロン酸官能化有機ポリマーの開発において関連しています .

創薬

ボロン酸のユニークな特性、例えば、ポリオールとの可逆的な錯体の形成は、4-アリルアミノカルボニルフェニルボロン酸を薬物送達用途の候補としています。これは、インスリン送達のためのグルコース応答性高分子ナノ粒子の開発に使用できます .

センシング用途

ボロン酸は、ジオールおよび強ルイス塩基との相互作用により、センシング用途で使用されてきました。4-アリルアミノカルボニルフェニルボロン酸は、生体分子または環境分析物の検出のためのセンサーに組み込むことができます .

ナノテクノロジー

この化合物は、特定の生体分子との可逆的な共有結合を形成する能力があり、ナノテクノロジーにおける表面修飾の興味深い候補となります。これは、金属ナノ粒子またはカーボンナノ構造の分散と組み込みを促進するために使用できます .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

作用機序

Target of Action

Boronic acids are known to interact with various enzymes and receptors, often forming reversible covalent bonds with a target molecule .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their target molecules, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the potential for boronic acids to interact with various enzymes and receptors, it is likely that this compound could influence multiple biochemical pathways .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Allylaminocarbonylphenylboronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound .

特性

IUPAC Name |

[4-(prop-2-enylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVRLQMDCATRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397580 | |

| Record name | 4-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-20-6 | |

| Record name | 4-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)